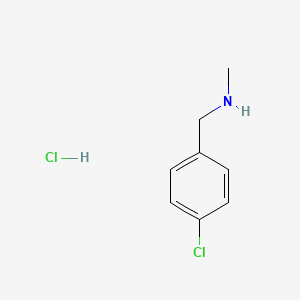

N-Methyl-4-chlorobenzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSVTQIASNIYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589488 | |

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65542-24-7 | |

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Core Physical and Chemical Properties

This compound is the salt form of N-Methyl-4-chlorobenzylamine. The hydrochloride salt is generally a solid at room temperature and is often preferred for its stability and ease of handling compared to the free base, which is a liquid.

Quantitative Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 65542-24-7 | [1][2][3] |

| Molecular Formula | C₈H₁₁Cl₂N | [2][3] |

| Molecular Weight | 192.09 g/mol | [2][3] |

| Purity | ≥97% | [2][3] |

| Storage | Room temperature, dry | [3] |

Computed Physicochemical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| LogP | 2.4812 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, N-Methyl-4-chlorobenzylamine, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

This procedure is adapted from a general method for the synthesis of N-substituted benzylamines.

Materials:

-

4-chlorobenzyl chloride

-

Aqueous solution of methylamine (40% v/v)

-

Tetrahydrofuran (THF)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Triethylamine

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (18.63 mmol) in THF (300 ml) in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an aqueous solution of methylamine (93.48 mmol, 40% v/v).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF by rotary evaporation.

-

Remove residual water by azeotropic distillation with toluene.

-

The crude product can be purified by column chromatography on silica gel. Elute first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.

Experimental Protocol: Formation and Purification of this compound

Materials:

-

N-Methyl-4-chlorobenzylamine (free base)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Absolute ethanol or n-butyl alcohol (for recrystallization)

Procedure:

-

Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring. A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting material.

-

For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. Absolute ethanol or n-butyl alcohol are often used for recrystallizing amine hydrochlorides. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Caption: Synthesis and purification workflow for this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for its use in research and development. The following are general protocols for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard such as tetramethylsilane (TMS) if not already present in the solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).

-

Data Acquisition:

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for purity assessment and quantification.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

-

HPLC System Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standards and the sample solution. The retention time is used for identification, and the peak area is used for quantification against the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

Experimental Protocol:

-

Sample Preparation: Follow the same procedure as for HPLC analysis.

-

LC-MS System Conditions:

-

LC Conditions: Similar to the HPLC method described above, but often with smaller column dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) and lower flow rates (e.g., 0.2-0.5 mL/min) to be compatible with the mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

-

Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

-

-

Data Acquisition and Analysis: Monitor the precursor ion (the molecular ion of N-Methyl-4-chlorobenzylamine) and one or more characteristic product ions. The peak area of the product ion is used for quantification.

Caption: General analytical workflow for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols. Researchers are encouraged to consult the cited literature and supplier documentation for further details and to adapt these methods as necessary for their specific applications.

References

An In-depth Technical Guide to the Synthesis of N-Methyl-4-chlorobenzylamine Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the development of pharmaceuticals, particularly central nervous system agents and receptor ligands.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual workflows for the most common synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct and effective pathways starting from commercially available precursors. The final step involves the conversion of the resulting free base, N-Methyl-4-chlorobenzylamine, into its stable hydrochloride salt.

The two core strategies are:

-

Route A: Direct N-Alkylation. This classic method involves the direct reaction of 4-chlorobenzyl chloride with an aqueous solution of methylamine.

-

Route B: Reductive Amination. This pathway consists of the reaction between 4-chlorobenzaldehyde and methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.[2]

The selection of a specific route may depend on factors such as starting material availability, scalability, and sensitivity to reaction byproducts.

Figure 1: High-level overview of the two primary synthesis pathways to this compound.

Route A: Synthesis via Direct N-Alkylation

This method involves a nucleophilic substitution reaction where methylamine displaces the chloride from 4-chlorobenzyl chloride. It is a straightforward and high-yielding approach.[3][4]

Experimental Protocol

A general procedure for the synthesis of N-(4-chlorobenzyl)-N-methylamine is as follows:

-

A solution of 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) in tetrahydrofuran (THF, 300 ml) is prepared in a reaction vessel under a nitrogen atmosphere.[3]

-

The solution is cooled to 0 °C using an ice bath.[3]

-

An aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol) is added dropwise to the stirred THF solution.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[3]

-

Upon completion, the solvent is removed by rotary evaporation.[3]

-

Residual water is removed by azeotropic distillation with toluene.[3]

-

The crude product is purified by column chromatography. The column is first eluted with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield the pure product as a yellow oil.[3][4]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzyl Chloride | [3] |

| Reagent | Methylamine (40% aq. solution) | [3] |

| Molar Ratio (Amine:Chloride) | 5 : 1 | [3] |

| Solvent | Tetrahydrofuran (THF) / Water | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | Overnight | [3] |

| Purification | Column Chromatography | [3] |

| Yield | 81% | [3][4] |

Experimental Workflow

Figure 2: Step-by-step workflow for the Direct N-Alkylation synthesis route.

Route B: Synthesis via Reductive Amination

Reductive amination is a versatile method that converts a carbonyl group to an amine through an intermediate imine.[2] This route uses 4-chlorobenzaldehyde as the starting material, which reacts with methylamine to form an N-methylimine. A reducing agent is then used to reduce the imine to the desired secondary amine.

Experimental Protocol

This protocol describes a general method for reductive amination:

-

To a solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add methylamine (1.2 eq) as a solution in alcohol or water.[5]

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. The reaction works best at a pH of around 4 to 5.[5][6]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture.[7] These agents are selective for the imine and will not reduce the starting aldehyde.[7]

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.[5]

-

Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[5]

-

Extract the aqueous layer with a solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[5]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-Chlorobenzaldehyde | [8] |

| Reagent | Methylamine | [6] |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | [7] |

| Solvent | Methanol or Dichloromethane (DCM) | [5][7] |

| Catalyst | Acetic Acid (catalytic) | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 12 - 24 hours | [5] |

| Yield | ~60-90% (Typical) | [8] |

Note: Yields are typical for reductive amination of substituted benzaldehydes and may vary based on the specific reducing agent and conditions used. The cited 60-89% yield is for a similar reaction with n-butylamine.[8]

Experimental Workflow

Figure 3: Step-by-step workflow for the Reductive Amination synthesis route.

Final Step: Hydrochloride Salt Formation

The final product, this compound (CAS: 65542-24-7), is prepared from the purified free base obtained from either Route A or B.[9] The hydrochloride salt offers improved stability, crystallinity, and handling properties compared to the oily free base.

General Protocol

-

Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield the final product.

References

- 1. This compound [myskinrecipes.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

N-Methyl-4-chlorobenzylamine hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its structural features, comprising a substituted benzylamine core, make it a valuable building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a precursor for neuroactive and antihypertensive agents.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-Methyl-4-chlorobenzylamine and its hydrochloride salt. Data for the free base is included for a more complete profile, as it is the direct precursor to the hydrochloride salt.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 65542-24-7 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂N | [1][2] |

| Molecular Weight | 192.09 g/mol | [1][2] |

| Purity | ≥97% | [1][2] |

| Computed LogP | 2.4812 | |

| Computed TPSA | 12.03 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 | |

| Compound Name | N-Methyl-4-chlorobenzylamine (Free Base) | N/A |

| CAS Number | 104-11-0 | [3] |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.62 g/mol | [3] |

| Boiling Point | 77 °C | [3] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [3] |

| Flash Point | 78.9 °C | [3] |

| Refractive Index | 1.5380 to 1.5420 | [3] |

| Vapor Pressure | 0.232 mmHg at 25°C | [3] |

Synthesis and Manufacturing

This compound is typically synthesized in a two-step process. First, the free base, N-Methyl-4-chlorobenzylamine, is prepared, and subsequently, it is converted to its hydrochloride salt.

Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)

This protocol is a general representation of the synthesis of the free base.

Materials:

-

4-chlorobenzyl chloride

-

Methylamine (aqueous solution, e.g., 40%)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Triethylamine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chlorobenzyl chloride in an appropriate anhydrous solvent such as THF.

-

Addition of Methylamine: Cool the solution to 0°C using an ice bath. Slowly add an excess of aqueous methylamine solution dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and evaporate again to remove residual water azeotropically.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a suitable solvent system, for example, a gradient of ethyl acetate in hexanes, followed by a mixture of ethyl acetate, methanol, and triethylamine to elute the product.

-

-

Characterization:

-

Collect the fractions containing the product and concentrate them under reduced pressure to obtain N-Methyl-4-chlorobenzylamine as an oil.

-

Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Protocol: Preparation of this compound

This is a general procedure for the formation of a hydrochloride salt from a free amine.

Materials:

-

N-Methyl-4-chlorobenzylamine (free base)

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)

Procedure:

-

Dissolution: Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

-

Acidification: Slowly add a solution of anhydrous hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the amine at room temperature or cooled in an ice bath. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed.

-

Isolation:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

-

Drying: Dry the resulting white solid under vacuum to obtain pure this compound.

-

Characterization:

-

Determine the melting point of the salt.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, IR spectroscopy, and elemental analysis.

-

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process, starting from commercially available precursors.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its utility is primarily in providing a scaffold that can be further elaborated to target specific biological systems.

-

Neuroactive Agents: The benzylamine moiety is a common feature in many centrally acting agents. This intermediate can be used to synthesize compounds that interact with neurotransmitter receptors or transporters.

-

Antihypertensive Agents: Benzylamine derivatives have been explored for their potential to modulate blood pressure. This compound can be a starting point for the synthesis of novel vasodilator or other antihypertensive drug candidates.[4]

The logical workflow for utilizing this compound in drug discovery is outlined below.

Caption: Role in the drug discovery process.

Analytical Method Validation

For quality control and regulatory purposes, a validated analytical method for the quantification of this compound is essential. A typical approach would involve High-Performance Liquid Chromatography (HPLC).

General Protocol for HPLC Method Validation

1. Specificity:

-

Analyze blank samples (diluent), placebo samples (if in a formulation), and a sample of this compound.

-

Ensure that there are no interfering peaks at the retention time of the analyte.

-

Peak purity can be assessed using a photodiode array (PDA) detector.

2. Linearity:

-

Prepare a series of calibration standards of this compound at different concentrations.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

The correlation coefficient (r²) should be close to 1 (e.g., >0.999).

3. Accuracy:

-

Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

The recovery should be within an acceptable range (e.g., 98-102%).

4. Precision:

-

Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or on different instruments.

-

The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

6. Robustness:

-

Intentionally make small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

-

The results should remain unaffected by these minor changes.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its straightforward synthesis and the reactivity of the benzylamine group make it an attractive starting material for drug discovery programs targeting neurological and cardiovascular diseases. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

An In-depth Technical Guide on the Reactivity of N-Methyl-4-chlorobenzylamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorobenzylamine hydrochloride is a versatile secondary amine utilized as a key intermediate and building block in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceutical development. This guide elucidates the core reactivity of its free base, N-Methyl-4-chlorobenzylamine, focusing on its nucleophilic character which enables participation in a range of significant organic transformations. The primary mechanisms of action in organic reactions, including N-alkylation and N-acylation (specifically, urea formation), are detailed. This document provides a compilation of quantitative data from representative reactions, detailed experimental protocols, and visual diagrams of reaction mechanisms to serve as a comprehensive resource for chemists in research and development.

Core Reactivity and Mechanism of Action

N-Methyl-4-chlorobenzylamine is a secondary benzylic amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The presence of the methyl group provides some steric hindrance compared to a primary amine, which can influence reactivity. The 4-chlorobenzyl group, with its electron-withdrawing chloro substituent, can modulate the electron density on the nitrogen atom, albeit modestly.

The primary "mechanism of action" in the context of organic synthesis is the nucleophilic attack of the nitrogen atom on various electrophilic species. This reactivity is the foundation for its use in constructing more complex molecular architectures. The hydrochloride salt is the stable, commercially available form, and the active nucleophilic free base is typically generated in situ by treatment with a base.

Two fundamental reaction types showcasing its utility are N-alkylation and N-acylation .

N-Alkylation

In N-alkylation reactions, the amine acts as a nucleophile, attacking an electrophilic carbon atom, typically of an alkyl halide or a similar substrate with a good leaving group. This results in the formation of a new carbon-nitrogen bond and the synthesis of a tertiary amine. The reaction generally proceeds via an SN2 mechanism.

N-Acylation: Urea Formation

N-Methyl-4-chlorobenzylamine readily reacts with isocyanates in an N-acylation reaction to form substituted ureas. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically rapid and high-yielding. Aromatic isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack.

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving N-Methyl-4-chlorobenzylamine, providing a comparative overview of its reactivity under different conditions.

| Reaction Type | Electrophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Propargyl bromide | N-(4-Chlorobenzyl)-N-methyl-2-propinylamine | Benzene | Triethylamine | Reflux | 17 | 79 | --INVALID-LINK-- |

Table 1: N-Alkylation of N-Methyl-4-chlorobenzylamine.

| Reactant A | Reactant B | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Methyl-4-chlorobenzylamine | 4-Chlorophenyl isocyanate | 1-(4-chlorobenzyl)-1-methyl-3-(4-chlorophenyl)urea | Toluene | 80 | >95 (assumed) | General knowledge of urea synthesis |

Table 2: Urea Formation with N-Methyl-4-chlorobenzylamine.

Experimental Protocols

Detailed methodologies for the synthesis of N-Methyl-4-chlorobenzylamine (free base) and its subsequent use in N-alkylation are provided below.

Synthesis of N-(4-chlorobenzyl)-N-methylamine (Free Base)

This procedure describes the synthesis of the free base from 4-chlorobenzyl chloride and methylamine.

Materials:

-

4-chlorobenzyl chloride (3.00 g, 18.63 mmol)

-

Aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol)

-

Tetrahydrofuran (THF), anhydrous (300 ml)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Triethylamine

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, a solution of 4-chlorobenzyl chloride (3.00 g, 18.63 mmol) in anhydrous tetrahydrofuran (300 ml) is cooled to 0 °C in an ice bath.

-

An aqueous solution of methylamine (40% v/v, 9.03 ml, 93.48 mmol) is added slowly to the stirred THF solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

Upon completion of the reaction, the solvent is removed by rotary evaporation.

-

Residual water is removed by azeotropic distillation with toluene.

-

The crude product is purified by column chromatography on silica gel. The column is first eluted with 100% ethyl acetate, followed by a solvent mixture of ethyl acetate:methanol:triethylamine (92:5:3).

-

The purified product, N-(4-chlorobenzyl)-N-methylamine, is obtained as a yellow oil (2.49 g, 81% yield).[1]

N-Alkylation to Synthesize N-(4-Chlorobenzyl)-N-methyl-2-propinylamine

This protocol details the N-alkylation of N-(4-chlorobenzyl)-N-methylamine with propargyl bromide.

Materials:

-

N-(4-chlorobenzyl)-methylamine (31.1 g, 0.2 mole)

-

Triethylamine (30.3 g, 0.3 mole)

-

Propargyl bromide (23.8 g, 0.2 mole)

-

Benzene, dry (150 ml)

Procedure:

-

To a solution of N-(4-chlorobenzyl)-methylamine (31.1 g, 0.2 mole) and triethylamine (30.3 g, 0.3 mole) in 150 ml of dry benzene, propargyl bromide (23.8 g, 0.2 mole) is added in portions at room temperature with stirring.

-

The resulting solution is heated to reflux for 17 hours.

-

After cooling, the solid precipitate (triethylamine hydrobromide) is filtered off.

-

The solvent is distilled from the filtrate under vacuum.

-

The remaining residue is fractionally distilled under reduced pressure to yield N-(4-chlorobenzyl)-N-methyl-2-propinylamine as a colorless liquid (30.9 g, 79% yield).

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.

Conclusion

This compound, and its corresponding free base, are valuable reagents in organic synthesis, primarily functioning as nucleophiles in N-alkylation and N-acylation reactions. The protocols and data presented herein offer a foundational understanding for researchers to effectively utilize this compound in the synthesis of target molecules. The straightforward reactivity, coupled with the ability to generate the active nucleophile in situ, makes it an attractive intermediate for the construction of tertiary amines and substituted ureas, which are prevalent motifs in medicinal chemistry. Further exploration of its role in multicomponent reactions and the synthesis of heterocyclic systems may reveal even broader applications for this versatile building block.

References

Navigating the Physicochemical Landscape of N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of N-Methyl-4-chlorobenzylamine hydrochloride in common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this compound, a critical step in preclinical development. While specific experimental data for this compound is not publicly available, this guide outlines the necessary experimental protocols and theoretical considerations based on established principles for similar amine hydrochloride salts.

Introduction

This compound is a substituted benzylamine derivative of interest in pharmaceutical research. Understanding its solubility and stability is paramount for formulation development, ensuring accurate dosing, and predicting its shelf-life. This guide details the experimental procedures to quantitatively assess its solubility in a range of common laboratory solvents and to evaluate its stability under various stress conditions, thereby identifying potential degradation pathways and products.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, a thermodynamic equilibrium solubility study is recommended.

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for this compound should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Isopropanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

-

This compound (purity ≥97%)

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetone, DMF, DMSO

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] These studies expose the compound to stress conditions more severe than accelerated stability testing.[3]

Hypothetical Stability Data

The results of the forced degradation studies should be summarized as shown in the table below.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 7 days | 60 | Data to be determined | Hypothesized: 4-chloro-N-methylbenzaldehyde, 4-chlorobenzoic acid |

| Basic Hydrolysis | 0.1 M NaOH | 7 days | 60 | Data to be determined | Hypothesized: 4-chlorobenzyl alcohol, N-methylamine |

| Oxidation | 3% H₂O₂ | 7 days | 25 | Data to be determined | Hypothesized: N-oxide derivative |

| Photolytic | UV/Vis light | 7 days | 25 | Data to be determined | Hypothesized: Photodegradation products |

| Thermal (Dry Heat) | - | 7 days | 80 | Data to be determined | Hypothesized: Thermally induced degradation products |

Experimental Protocol: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade water and methanol

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acidic and Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. If solubility is an issue, a co-solvent may be used.[1] The solutions are then typically heated (e.g., 60°C) for a specified period.[2] Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[4] Analyze samples at different intervals.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV and visible light in a photostability chamber.[1][2] A control sample should be kept in the dark.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).[3]

Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.[5] HPLC coupled with mass spectrometry (LC-MS/MS) is highly recommended for the identification and structural elucidation of the degradation products.[6]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Under hydrolytic conditions, cleavage of the benzylic C-N bond may occur. Oxidative conditions could lead to the formation of an N-oxide. The aromatic ring and the benzylic position are also susceptible to oxidation.

Logical Relationship of Potential Degradation

Caption: Potential Degradation Pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will yield crucial data to support its advancement through the drug development pipeline. The provided protocols and workflows offer a starting point for researchers to design and implement their own comprehensive investigations.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpp.com [ijrpp.com]

- 3. scispace.com [scispace.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 6. benchchem.com [benchchem.com]

N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to Safe Handling and Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety precautions and handling guidelines for N-Methyl-4-chlorobenzylamine hydrochloride (CAS No. 65542-24-7). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety data, outlines emergency procedures, and provides a generalized experimental protocol for its use.

Compound Identification and Properties

This compound is a chemical intermediate. Its molecular formula is C₈H₁₁Cl₂N, and it has a molecular weight of 192.09 g/mol .[1][2]

| Property | Value | Reference |

| CAS Number | 65542-24-7 | [1] |

| Molecular Formula | C₈H₁₁Cl₂N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Synonyms | 1-(4-chlorophenyl)-N-methylmethanamine,hydrochloride | [1] |

| Purity | ≥97% | [1][2] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table summarizes the key hazard statements and precautionary measures.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral) | pericolo | Danger | Harmful if swallowed. |

| Skin Corrosion/Irritation | pericolo | Danger | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | pericolo | Danger | Causes serious eye damage. |

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: General Handling Procedures

Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Impervious gloves (e.g., nitrile, neoprene).

-

Body Protection: A lab coat and, if necessary, an apron or coveralls.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator is required.

Workflow for Handling:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a safety shower and eyewash station are readily accessible.

-

Have appropriate spill cleanup materials on hand.

-

Weigh the compound in a ventilated enclosure or a fume hood.

-

-

Dissolution and Reaction:

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

If the reaction is exothermic, use an ice bath to control the temperature.

-

Conduct all reactions within a fume hood.

-

-

Work-up and Purification:

-

Handle all solutions containing the compound with the same level of precaution.

-

Be mindful of potentially hazardous byproducts.

-

-

Waste Disposal:

-

All waste materials, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste according to local, state, and federal regulations.

-

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

-

For large spills, contact your institution's environmental health and safety department.

Toxicological and Reactivity Data

The toxicological properties of this compound have not been fully investigated.[3] It is known to be harmful if swallowed and to cause severe skin and eye damage.[3]

Reactivity:

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

N-Methyl-4-chlorobenzylamine Hydrochloride: A Historical Review of Its Applications in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-chlorobenzylamine hydrochloride, a substituted benzylamine derivative, has historically served as a crucial intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive secondary amine and a chlorinated benzene ring, has made it a versatile building block in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive historical review of the applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Core Applications: A Historical Perspective

The primary historical application of this compound and its free base, N-Methyl-4-chlorobenzylamine, lies in its use as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct therapeutic applications of the compound itself are not documented, its structural motif is present in a number of historically significant drugs.

One of the most notable historical applications is its role as a key building block in the synthesis of first-generation antihistamines. The 4-chlorobenzyl group is a common feature in this class of drugs, contributing to their efficacy.

Synthesis of Chloropyramine (Halopyramine)

A prominent example of the application of a closely related synthetic pathway involves the synthesis of Chloropyramine, a first-generation antihistamine used in several Eastern European countries.[1][2] The synthesis of Chloropyramine, also known as N'-(p-Chlorobenzyl)-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine, showcases the utility of the N-(4-chlorobenzyl) moiety. While historical syntheses may have started from 4-chlorobenzaldehyde, a clear synthetic route can be envisioned utilizing N-Methyl-4-chlorobenzylamine as a key intermediate.[3][4]

Experimental Protocols

General Synthesis of N-(4-chlorobenzyl)-N',N'-dimethyl-N-2-pyridylethylenediamine (Chloropyramine)

The following protocol is a representative synthesis of Chloropyramine, adapted from historical patent literature.[3] This synthesis proceeds via the formation of an intermediate, 2-(p-chlorobenzylamino)-pyridine, which is then reacted with a dimethylaminoethylating agent. A logical adaptation of this synthesis could involve the direct alkylation of N-Methyl-4-chlorobenzylamine with 2-chloro-N,N-dimethylethylamine.

Step 1: Synthesis of 2-(p-chlorobenzylamino)-pyridine

-

Reactants: 4-chlorobenzaldehyde and 2-aminopyridine.

-

Procedure: A mixture of 4-chlorobenzaldehyde and 2-aminopyridine is heated, typically in the presence of a reducing agent or via a reductive amination protocol, to form 2-(p-chlorobenzylamino)-pyridine. The crude product is then purified.[3]

Step 2: Synthesis of N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine

-

Reactants: 2-(p-chlorobenzylamino)-pyridine and 2-chloro-N,N-dimethylethylamine.

-

Procedure: The purified 2-(p-chlorobenzylamino)-pyridine is reacted with 2-chloro-N,N-dimethylethylamine in an inert solvent, such as toluene, in the presence of an acid-binding agent like sodium hydride.[3] The resulting product, N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine (Chloropyramine), is then isolated and purified, often as its hydrochloride salt for improved stability and solubility.[3]

Data Presentation

The following table summarizes the key synthetic transformations in the historical preparation of Chloropyramine.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 4-chlorobenzaldehyde, 2-aminopyridine | Reductive amination | 2-(p-chlorobenzylamino)-pyridine | Not specified | [3] |

| 2 | 2-(p-chlorobenzylamino)-pyridine, 2-chloro-N,N-dimethylethylamine | Sodium hydride, Toluene | N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine | Not specified | [3] |

Signaling Pathways and Mechanism of Action

This compound itself is not known to have a direct effect on signaling pathways. However, the compounds synthesized from it have well-defined mechanisms of action.

Mechanism of Action of Chloropyramine

Chloropyramine functions as a competitive antagonist of the histamine H1 receptor.[1][5][6] Histamine is a key mediator of allergic and inflammatory responses. By blocking the H1 receptor, Chloropyramine prevents histamine from binding and initiating the downstream signaling cascade that leads to symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2][7]

Caption: Mechanism of action of Chloropyramine as a histamine H1 receptor antagonist.

Experimental Workflows

The general workflow for the synthesis of a pharmaceutical ingredient using this compound as a starting material involves a series of chemical transformations.

Caption: General synthetic workflow starting from N-Methyl-4-chlorobenzylamine HCl.

Conclusion

This compound has a modest but significant history as a versatile intermediate in organic synthesis. Its primary historical value is demonstrated through its utility in the synthesis of pharmaceuticals, most notably as a precursor to first-generation antihistamines like Chloropyramine. The reactivity of its secondary amine and the presence of the chloro-substituted aromatic ring have allowed for its incorporation into a diverse range of molecular scaffolds. While modern drug discovery has evolved, the historical applications of this compound provide valuable insights into the foundations of medicinal chemistry and the development of synthetic routes to bioactive molecules.

References

- 1. Chloropyramine | C16H20ClN3 | CID 25295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloropyramine - Wikipedia [en.wikipedia.org]

- 3. US2607778A - Process of preparing n, n-dimethyln'-(p-chlorobenzyl)-n'-(2-pyridyl)-ethylenediamine - Google Patents [patents.google.com]

- 4. Chloropyramine synthesis - chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Chloropyramine Hydrochloride? [synapse.patsnap.com]

- 6. Chloropyramine hydrochloride | histamine receptor H1 antagonist | antihistamine drug | CAS# 6170-42-9 |Alergosan, Allergan hydrochloride, Nilfan, Sinopen, Suprastin| InvivoChem [invivochem.com]

- 7. grokipedia.com [grokipedia.com]

Spectroscopic Characterization of N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-chlorobenzylamine hydrochloride. Due to the limited availability of published data for the hydrochloride salt, this document primarily focuses on the spectroscopic characteristics of the free base, N-Methyl-4-chlorobenzylamine. The expected spectral changes upon protonation to the hydrochloride salt are also discussed.

Data Presentation

The following tables summarize the available spectroscopic data for N-Methyl-4-chlorobenzylamine and related compounds.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| N-(4-Chlorobenzylidene)-4-chlorobenzylamine | CDCl₃ | 8.34 | s | 1H | CH |

| 7.74 – 7.68 | m | 2H | Ar-H | ||

| 7.42 – 7.37 | m | 2H | Ar-H | ||

| 7.35–7.24 | m | 4H | Ar-H | ||

| 4.77 | s | 2H | Benzylic CH₂ | ||

| 4-Chlorobenzyl chloride[1] | CDCl₃ | 7.316 | - | - | Ar-H |

| 4.539 | - | - | Benzylic CH₂ |

Note on this compound: For the hydrochloride salt, the proton on the nitrogen would be coupled to the methyl and benzyl protons, leading to more complex splitting patterns. The chemical shifts of the N-methyl and benzylic protons would also be expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. The N-H proton itself would likely appear as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Chlorobenzylamine | CDCl₃ | 141.6, 132.5, 129.1, 128.5, 45.8 |

Note on this compound: In the ¹³C NMR spectrum of the hydrochloride salt, the carbons attached to the nitrogen (the N-methyl and benzylic carbons) would be expected to shift downfield compared to the free base. The aromatic carbon signals would likely experience smaller shifts.

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 4-Chlorobenzylamine | - | 3368, 3292 | N-H stretch |

| 3061, 3026 | C-H aromatic stretch | ||

| 2920, 2858 | C-H aliphatic stretch | ||

| 1605, 1585, 1511, 1494 | C=C aromatic stretch | ||

| 866 | C-Cl stretch |

Note on this compound: The IR spectrum of the hydrochloride salt would show a broad absorption in the 2400-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration. The N-H bending vibrations would be observed in the 1500-1600 cm⁻¹ range.

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| N-Methyl-4-chloroaniline | Electron Ionization | 141 | - |

| 4-Chlorobenzylamine | Electron Ionization | 141 | 106, 77 |

Note on this compound: In mass spectrometry, the hydrochloride salt would typically be analyzed as the free base after the loss of HCl. Therefore, the mass spectrum would be identical to that of N-Methyl-4-chlorobenzylamine. The molecular ion peak would be observed at m/z corresponding to the molecular weight of the free base.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.

-

Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

For solid samples such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-IR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

-

KBr Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a harder technique that often leads to extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

N-Methyl-4-chlorobenzylamine Hydrochloride: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-chlorobenzylamine hydrochloride is a synthetic building block with significant potential in medicinal chemistry and drug discovery. While direct biological activity of the compound itself is not extensively documented, its structural motif, a substituted N-benzylamine, is a key pharmacophore in a variety of biologically active molecules. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activity, and mechanisms of action of its derivatives. The primary applications for derivatives of this compound are in the development of novel anticancer agents, particularly kinase inhibitors, and as modulators of central nervous system targets. This document provides a comprehensive overview of relevant quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development.

Core Compound Properties

This compound is a stable salt form of the free base, N-Methyl-4-chlorobenzylamine. It is primarily utilized as a chemical intermediate in organic synthesis.[1][2]

| Property | Value | Reference |

| CAS Number | 65542-24-7 | [3] |

| Molecular Formula | C₈H₁₁Cl₂N | [3] |

| Molecular Weight | 192.09 g/mol | [3] |

| Purity | ≥97% | [3] |

| Storage | Room temperature, dry | [1] |

Potential Research Applications

The primary value of this compound in research lies in its use as a scaffold for the synthesis of more complex molecules with therapeutic potential. The key areas of application for its derivatives are oncology and neuroscience.

Anticancer Drug Development

The N-benzylamine core is a prevalent feature in a number of potent anticancer agents. Derivatives incorporating the N-(4-chlorobenzyl)methylamine structure have shown promise as kinase inhibitors and modulators of other cancer-related pathways.

Several studies have demonstrated that derivatives of N-benzylamines can act as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

One study detailed the synthesis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their kinase inhibitory activity. Compound 4j from this series exhibited specific inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[4]

Quantitative Data: Kinase Inhibition by N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazole (Compound 4j)

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | EC₅₀ (µM) | Reference |

| 4j | AKT1/PKBα | 14 | - | - | [4] |

| 4j | AKT2/PKBβ | 12 | Glioblastoma | Potent (not specified) | [4] |

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT (PKB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_4j [label="N-(4-chlorophenyl) pyrano[2,3-c]pyrazole\n(e.g., Compound 4j)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylation"]; Compound_4j -> AKT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; AKT -> mTORC1; AKT -> Apoptosis_Inhibition; mTORC1 -> Cell_Survival; } .dot Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Another area of interest is the development of dual ABL/KIT kinase inhibitors for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). A study on 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155 ) demonstrated potent inhibition of both ABL and c-KIT kinases.[5] While not a direct derivative, the core benzamide structure is related and suggests the utility of the N-benzylamine scaffold in this context.

Quantitative Data: ABL/KIT Kinase Inhibition by CHMFL-ABL/KIT-155

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 34 | ABL | 46 | [5] |

| 34 | c-KIT | 75 | [5] |

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in DNA repair and is a target for cancer therapy.[1] Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA, a marker of DNA damage, which can trigger apoptosis in cancer cells.

Quantitative Data: USP1/UAF1 Inhibition by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

| Compound | R Group | IC₅₀ (µM) | Reference |

| 12 | 4-phenyl | 3.7 | [1] |

| 28 | 2-isopropyl | 0.18 | [1] |

// Nodes DNA_Damage [label="DNA Damage", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PCNA [label="PCNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_PCNA [label="Ub-PCNA", fillcolor="#FBBC05", fontcolor="#202124"]; USP1_UAF1 [label="USP1/UAF1 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-benzyl-2-phenylpyrimidin-4-amine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> PCNA [label=" recruits"]; PCNA -> Ub_PCNA [label=" monoubiquitination"]; Ub_PCNA -> DNA_Repair [label=" promotes"]; USP1_UAF1 -> Ub_PCNA [label=" deubiquitination"]; Inhibitor -> USP1_UAF1 [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Ub_PCNA -> Apoptosis [label=" accumulation leads to"]; } .dot Caption: USP1/UAF1 Regulation of PCNA and Inhibition.

Central Nervous System (CNS) Drug Development

The N-benzylamine scaffold is also a key feature in molecules targeting the central nervous system. The lipophilicity and hydrogen bonding capacity of these molecules can be tuned to allow for penetration of the blood-brain barrier.

N-benzylphenethylamines, which share a structural similarity to N-Methyl-4-chlorobenzylamine, have been investigated as agonists for the 5-HT2A and 5-HT2C serotonin receptors.[6] These receptors are implicated in a variety of neurological processes and are targets for psychedelic drugs and therapeutics for psychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity of N-Benzylphenethylamine Derivatives

| Compound | N-benzyl substituent | 5-HT₂ₐ Ki (nM) | Reference |

| 8b | 2,3-methylenedioxy | 0.29 | [6] |

| 1b | Unsubstituted | Potent (EC₅₀ = 0.074 nM) | [6] |

Experimental Protocols

Synthesis of N-Methyl-4-chlorobenzylamine Derivatives

A general method for the synthesis of N-benzylamine derivatives is through reductive amination.[2]

Protocol: Reductive Amination for the Synthesis of N-Benzylamine Derivatives

-

Reaction Setup: Dissolve the corresponding benzaldehyde derivative (1.0 eq) and primary amine (e.g., 2-amino-6-methylheptane, 1.0 eq) in a suitable solvent such as methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

// Nodes Start [label="Benzaldehyde\nDerivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary\nAmine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in Solvent\n(e.g., Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Imine Formation\n(Stir at RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Workup & Purification", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Benzylamine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Amine -> Step1; Step1 -> Step2; Step2 -> Step3; Reducing_Agent -> Step3; Step3 -> Step4; Step4 -> Product; } .dot Caption: General Workflow for Reductive Amination.

Biological Evaluation Protocols

Protocol: In Vitro Kinase Inhibition Assay (Example: AKT2/PKBβ) [4]

-

Assay Components: Prepare a reaction mixture containing the purified kinase (e.g., AKT2/PKBβ), a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration to allow for the kinase reaction to proceed.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: MTT Assay for Cytotoxicity [7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

// Nodes Step1 [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Treat with Test Compound\n(Various Concentrations)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Incubate (e.g., 72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Add MTT Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="Incubate (2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step6 [label="Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step7 [label="Measure Absorbance", fillcolor="#FFFFFF", fontcolor="#202124"]; Step8 [label="Calculate IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; } .dot Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential in oncology, particularly as inhibitors of kinases and deubiquitinases, and in neuroscience as modulators of serotonin receptors. The information provided in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel compounds derived from this versatile chemical scaffold. Further structure-activity relationship (SAR) studies on derivatives of N-Methyl-4-chlorobenzylamine are warranted to optimize their potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

commercial availability and suppliers of N-Methyl-4-chlorobenzylamine hydrochloride

CAS Number: 65542-24-7 Molecular Formula: C₈H₁₁Cl₂N Molecular Weight: 192.09 g/mol

This technical guide provides an in-depth overview of N-Methyl-4-chlorobenzylamine hydrochloride, a chemical intermediate available for research and development purposes. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers. The purity of the compound is typically offered at ≥97% or 99%. While pricing and availability are subject to change, the following table summarizes the offerings from several known suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| ChemScene | ≥97% | Not specified | Offers custom synthesis and process optimization services.[1] |

| Weifang Yangxu Group Co., Ltd. | 99% | Milligrams to Kilograms | High production capacity mentioned.[2] |

| Biotuva Life Sciences | ≥97% | Not specified | --- |

| MySkinRecipes | ≥97% | 1g, 5g, 25g | Pricing available in Thai Baht. |

| Angene International Limited | Not specified | Not specified | --- |

| ChemShuttle | Not specified | Not specified | Specializes in small molecule synthesis for drug discovery. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| Synonyms | 1-(4-chlorophenyl)-N-methylmethanamine,hydrochloride |

| Storage | Room temperature, dry conditions |

Experimental Protocols

Synthesis of the Free Base: (4-Chloro-benzyl)-methyl-amine